molecular formula C19H15NO4 B14321132 4,4'-[(3-Nitrophenyl)methylene]diphenol CAS No. 106484-62-2

4,4'-[(3-Nitrophenyl)methylene]diphenol

Cat. No.: B14321132
CAS No.: 106484-62-2
M. Wt: 321.3 g/mol
InChI Key: UWVIMXOINQEVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(3-Nitrophenyl)methylene]diphenol is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which in turn is connected to two phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(3-Nitrophenyl)methylene]diphenol typically involves the condensation reaction between 3-nitrobenzaldehyde and phenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the methylene bridge.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar condensation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(3-Nitrophenyl)methylene]diphenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds depending on the substituent introduced.

Scientific Research Applications

4,4’-[(3-Nitrophenyl)methylene]diphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4,4’-[(3-Nitrophenyl)methylene]diphenol exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenolic groups can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and lead to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenedianiline: Similar structure but with amino groups instead of nitro groups.

    4,4’-Methylenediphenol: Lacks the nitrophenyl group.

Uniqueness

4,4’-[(3-Nitrophenyl)methylene]diphenol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

106484-62-2

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-(3-nitrophenyl)methyl]phenol

InChI

InChI=1S/C19H15NO4/c21-17-8-4-13(5-9-17)19(14-6-10-18(22)11-7-14)15-2-1-3-16(12-15)20(23)24/h1-12,19,21-22H

InChI Key

UWVIMXOINQEVJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.